molecular formula C11H13F2N B13180136 N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine

N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine

Cat. No.: B13180136
M. Wt: 197.22 g/mol
InChI Key: TVSRSAQNSZJCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine is a chemical compound with the molecular formula C11H13F2N It is characterized by the presence of a cyclopropane ring attached to an amine group, with a 3,4-difluorophenyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine typically involves the reaction of 3,4-difluorophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-Difluorophenyl)ethyl]-N-Methylamine
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine hydrochloride

Uniqueness

N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine is unique due to its specific structural features, such as the presence of a cyclopropane ring and the 3,4-difluorophenyl group. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

N-[1-(3,4-difluorophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H13F2N/c1-7(14-9-3-4-9)8-2-5-10(12)11(13)6-8/h2,5-7,9,14H,3-4H2,1H3

InChI Key

TVSRSAQNSZJCFL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.